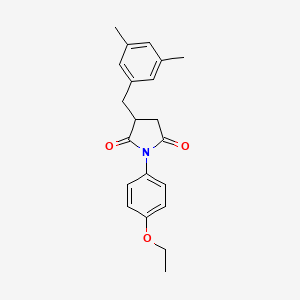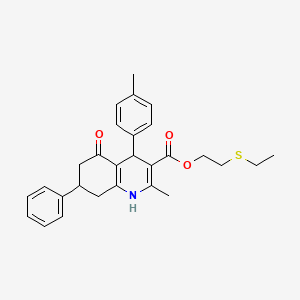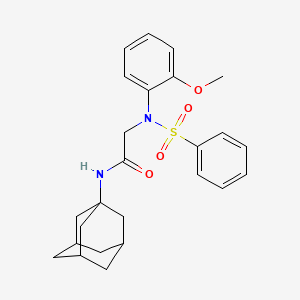
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as DMEM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrrolidinedione family and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anticancer activity, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit antioxidant and anti-inflammatory properties. 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been found to modulate the expression of genes involved in a range of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is also relatively stable and can be stored for long periods of time without degradation. However, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione does have some limitations for use in lab experiments. It is a relatively new compound, and its full range of biological effects is not yet fully understood. In addition, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione can be toxic at high concentrations, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential directions for future research on 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One promising area of research is the development of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione-based cancer therapeutics. Further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione and to identify the optimal dosage and administration methods for use in cancer treatment. In addition, further research is needed to explore the potential applications of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease. Finally, the development of new synthesis methods for 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may lead to improved yields and lower costs, making it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a complex process that involves multiple steps. One common method for synthesizing 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dimethylbenzylamine with ethyl 4-bromobenzoate in the presence of a base, followed by cyclization of the resulting intermediate with maleic anhydride. This reaction produces 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione as a white crystalline powder with a high purity.
Applications De Recherche Scientifique
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is in the field of cancer research. 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a cancer therapeutic agent.
Propriétés
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-25-19-7-5-18(6-8-19)22-20(23)13-17(21(22)24)12-16-10-14(2)9-15(3)11-16/h5-11,17H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSMZWAMPHSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(3-methyl-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B5182005.png)
![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)

![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)